Distrontium silicate

Descripción

Evolution of this compound in Materials Science

The historical development of this compound research reflects the broader evolution of materials science from empirical observations to sophisticated theoretical understanding and targeted applications. The compound's journey from a laboratory curiosity to a technologically important material demonstrates how fundamental research can yield unexpected practical benefits through systematic investigation and interdisciplinary collaboration.

Early investigations of this compound focused primarily on basic synthesis and characterization studies. Researchers employed conventional solid-state reaction methods, heating mixtures of strontium carbonate and silicon dioxide at elevated temperatures to form the desired orthosilicate phase. These initial studies established the fundamental reaction pathway: 2SrCO₃ + SiO₂ → Sr₂SiO₄ + 2CO₂, with reaction completion typically occurring around 1000 degrees Celsius after extended heating periods. The simplicity of this synthetic approach contributed to early adoption of this compound as a model system for studying silicate formation mechanisms and reaction kinetics.

The discovery of luminescent properties in europium-doped this compound marked a pivotal moment in the compound's scientific evolution. Initial observations revealed that small concentrations of europium ions could dramatically alter the optical properties of the host material, producing intense luminescence under ultraviolet excitation. This breakthrough sparked intensive research into the relationship between crystal structure, dopant environment, and luminescent behavior. Subsequent investigations revealed that europium ions could occupy both strontium sites within the crystal structure, each producing distinct emission characteristics that could be tuned through synthesis conditions and dopant concentration.

The development of advanced synthesis methodologies represents another significant milestone in this compound evolution. Researchers have progressively moved beyond traditional solid-state methods to explore sol-gel processing, spray pyrolysis, combustion synthesis, and core-shell precursor approaches. These alternative synthesis routes have enabled better control over particle size, morphology, and phase purity, while also reducing processing temperatures and improving product homogeneity. Comparative studies have demonstrated that sol-gel methods consistently produce single-phase materials with superior luminescent properties compared to other synthetic approaches.

Modern research has expanded to encompass sophisticated characterization techniques and theoretical modeling approaches. Advanced spectroscopic methods, including X-ray absorption spectroscopy, electron paramagnetic resonance, and time-resolved luminescence measurements, have provided unprecedented insight into the local structure around dopant ions and the mechanisms underlying optical properties. Simultaneously, density functional theory calculations have emerged as powerful tools for predicting and understanding the electronic structure of this compound systems, enabling rational design of improved materials.

| Synthesis Method | Phase Purity | Particle Morphology | Processing Temperature | Key Advantages |

|---|---|---|---|---|

| Sol-gel | Single phase | Regular, controlled | 800-1000°C | Superior luminescence, homogeneity |

| Spray pyrolysis | Mixed phase | Polyhedron to irregular | 800-1300°C | Scalable, continuous process |

| Solid-state reaction | Mixed phase | Irregular aggregates | 1200-1400°C | Simple, established method |

| Combustion synthesis | Mixed phase | Porous, irregular | 600-900°C | Rapid processing, energy efficient |

Contemporary Research Significance and Applications Landscape

The contemporary significance of this compound research is fundamentally driven by the global transition toward energy-efficient lighting technologies and the increasing demand for high-performance phosphor materials. As traditional incandescent and fluorescent lighting systems are progressively replaced by light-emitting diode technologies, the need for superior phosphor materials with enhanced efficiency, stability, and color quality has intensified dramatically.

This compound has emerged as a leading candidate for next-generation light-emitting diode applications due to its exceptional combination of properties. Research demonstrates that europium-doped this compound phosphors exhibit quantum efficiencies exceeding 80% under blue light excitation, with emission spectra that can be tuned from blue-green to red depending on synthesis conditions and dopant concentration. This spectral tunability, combined with excellent thermal stability, positions this compound as a versatile platform for achieving desired color temperatures and rendering indices in white light-emitting diode systems.

The applications landscape for this compound continues to expand beyond traditional lighting applications. Recent investigations have explored the compound's potential in specialized optical devices, including displays, lasers, and bio-imaging systems. The ability to incorporate various rare earth dopants beyond europium has opened new possibilities for creating materials with tailored emission properties. For example, cerium-doped this compound systems have shown promise for ultraviolet-to-visible light conversion applications, while terbium and dysprosium dopants enable access to different spectral regions.

Contemporary research has also revealed the importance of this compound in fundamental scientific studies. The compound serves as an excellent model system for investigating host-dopant interactions, energy transfer mechanisms, and structure-property relationships in inorganic phosphors. Advanced characterization techniques have provided detailed insight into the local coordination environments of dopant ions, enabling researchers to develop predictive models for material design. These fundamental studies contribute to broader understanding of luminescent materials and inform the development of improved phosphor systems.

The synthesis and processing landscape for this compound has undergone significant evolution in response to commercial demands and environmental considerations. Modern approaches emphasize reduced processing temperatures, eliminated flux requirements, and improved control over product properties. Core-shell precursor methods, in particular, have demonstrated the ability to produce high-quality phosphors at temperatures 200-300 degrees Celsius lower than conventional approaches, while also enabling precise control over particle morphology and size distribution.

Research findings indicate that optimal this compound phosphors can be achieved through careful control of synthesis parameters, including heating rate, atmosphere composition, and precursor stoichiometry. Studies have shown that nitrogen incorporation during synthesis can dramatically alter emission properties, enabling access to red-shifted emission bands that are particularly valuable for warm white lighting applications. This discovery has opened new avenues for property tuning and has implications for understanding the fundamental mechanisms of dopant-host interactions.

| Application Area | Key Properties Required | Performance Metrics | Current Status |

|---|---|---|---|

| White Light-Emitting Diodes | High quantum efficiency, thermal stability | >80% efficiency at 150°C | Commercial development |

| Display Technologies | Color purity, fast response | Narrow emission bands, μs lifetimes | Research phase |

| Biomedical Imaging | Low toxicity, near-infrared emission | Tissue penetration depth | Early research |

| Solar Concentrators | High absorption coefficient | UV-to-visible conversion | Proof of concept |

Structural Classification within Silicate Chemistry

The structural classification of this compound within the broader framework of silicate chemistry provides essential context for understanding its properties and behavior. As a member of the orthosilicate family, this compound exhibits the characteristic structural features that define this important class of compounds, while also displaying unique aspects that contribute to its distinctive properties and applications.

Orthosilicates are characterized by the presence of discrete SiO₄⁴⁻ tetrahedral units, where each silicon atom is surrounded by four oxygen atoms in a tetrahedral coordination geometry. This structural arrangement distinguishes orthosilicates from other silicate classes, such as chain silicates, sheet silicates, and framework silicates, where silicon-oxygen tetrahedra are connected through shared oxygen atoms. In this compound, the isolated SiO₄⁴⁻ units are linked together through strontium cations, creating a three-dimensional network structure that exhibits remarkable stability and distinctive optical properties.

The crystal structure of this compound has been extensively characterized using advanced diffraction techniques, revealing the presence of two distinct strontium coordination environments. The monoclinic beta phase, which is stable at room temperature, crystallizes in the P2₁/c space group with specific lattice parameters that accommodate the strontium and silicon cations in well-defined positions. Detailed structural analysis indicates that one strontium site is coordinated by ten oxygen atoms, while the second site exhibits nine-fold oxygen coordination, creating distinct environments that significantly influence the properties of dopant ions incorporated into the structure.

The orthorhombic alpha-prime phase represents the high-temperature polymorph of this compound, exhibiting a different arrangement of the same fundamental structural units. Research has demonstrated that the phase transition between beta and alpha-prime forms occurs at approximately 358 Kelvin, with the transformation involving significant rearrangement of the strontium coordination environments. This polymorphic behavior has important implications for synthesis optimization and property control, as different phases can exhibit markedly different optical and electronic characteristics.

Comparative analysis of this compound with other orthosilicate compounds reveals both similarities and distinctive features. Like other alkaline earth orthosilicates, this compound exhibits high thermal stability and chemical inertness, making it suitable for high-temperature applications. However, the specific combination of ionic radii and electronic configurations in the strontium-silicon-oxygen system creates unique coordination environments that are particularly favorable for hosting rare earth dopants.

The structural flexibility of this compound enables accommodation of various dopant ions through substitutional incorporation into the strontium sites. Research has shown that europium ions can occupy both strontium positions, with the different coordination environments producing distinct emission characteristics. This structural feature is crucial for understanding the optical properties of doped materials and provides opportunities for tailoring emission spectra through controlled dopant placement.

| Structural Parameter | Beta Phase (Monoclinic) | Alpha-prime Phase (Orthorhombic) | Measurement Method |

|---|---|---|---|

| Space Group | P2₁/c | Pnma | X-ray diffraction |

| Strontium Site 1 Coordination | 10 oxygen atoms | 9 oxygen atoms | Structure refinement |

| Strontium Site 2 Coordination | 9 oxygen atoms | 8 oxygen atoms | Structure refinement |

| Phase Transition Temperature | 358 K | 358 K | Thermal analysis |

| Density | 4.78 g/cm³ | 4.65 g/cm³ | Crystallographic calculation |

Advanced structural characterization techniques have provided detailed insight into the local environments around dopant ions in this compound. X-ray absorption fine structure spectroscopy has revealed the precise coordination geometries and bond distances for europium ions in both strontium sites. These measurements have confirmed theoretical predictions about preferred dopant locations and have provided quantitative data for validating computational models of the material's electronic structure.

The relationship between crystal structure and properties in this compound exemplifies fundamental principles of materials science. The specific arrangement of atoms within the crystal lattice determines not only the basic physical properties of the material but also its response to external stimuli such as light, heat, and electric fields. Understanding these structure-property relationships is essential for rational design of improved materials and for predicting the behavior of new compositions and structures.

Theoretical Frameworks for Understanding this compound Behavior

The development of comprehensive theoretical frameworks for understanding this compound behavior represents a significant achievement in computational materials science and provides essential tools for predicting and optimizing material properties. These theoretical approaches encompass electronic structure calculations, crystal field theory applications, and phenomenological models that collectively enable detailed understanding of the physical and chemical phenomena observed in this compound systems.

Density functional theory calculations have emerged as the primary theoretical tool for investigating the electronic structure of this compound and related compounds. These quantum mechanical calculations provide detailed information about electronic band structures, density of states, and the energetics of defect formation and dopant incorporation. Research has demonstrated that the calculated band gap of this compound varies between the different polymorphic forms, with the alpha-prime phase exhibiting a band gap of 4.489 electron volts compared to 4.106 electron volts for the beta phase. These theoretical predictions have been validated through experimental measurements and provide important insight into the optical properties of the material.

The application of crystal field theory to this compound systems has proven particularly valuable for understanding the behavior of rare earth dopants. Crystal field calculations enable prediction of the energy levels and optical transitions of dopant ions based on their local coordination environments. For europium-doped this compound, these calculations have successfully explained the observed emission spectra and have provided guidance for optimizing dopant concentrations and synthesis conditions. The theory predicts that europium ions in the ten-coordinate strontium site should exhibit different optical properties compared to those in the nine-coordinate site, a prediction that has been confirmed through detailed spectroscopic studies.

Advanced theoretical modeling has also addressed the mechanisms underlying luminescence phenomena in this compound phosphors. Research has developed comprehensive models that account for energy transfer processes between different dopant sites, non-radiative relaxation pathways, and thermal quenching mechanisms. These models have been instrumental in understanding the concentration dependence of luminescence efficiency and have guided strategies for optimizing phosphor performance through controlled synthesis and processing.

The theoretical framework for understanding nitrogen incorporation in this compound represents a particularly sophisticated application of computational methods. Density functional theory calculations have predicted the preferred substitution sites for nitrogen atoms and have explained the observed red-shift in emission spectra upon nitrogen incorporation. These calculations reveal that nitrogen preferentially substitutes specific oxygen positions around europium dopants, creating modified coordination environments that alter the electronic structure and optical properties of the material.

Phenomenological models have been developed to describe the relationship between synthesis conditions and final material properties in this compound systems. These models incorporate thermodynamic and kinetic factors that govern phase formation, dopant incorporation, and microstructural development during processing. Research has shown that the relative proportions of alpha-prime and beta phases in the final product can be predicted based on processing temperature, heating rate, and cooling conditions, enabling optimization of synthesis protocols for specific applications.

| Theoretical Method | Key Predictions | Experimental Validation | Applications |

|---|---|---|---|

| Density Functional Theory | Band gaps: β-phase 4.11 eV, α'-phase 4.49 eV | UV-Vis spectroscopy | Electronic structure analysis |

| Crystal Field Theory | Eu²⁺ energy levels in different sites | Luminescence spectroscopy | Dopant behavior prediction |

| Thermodynamic Modeling | Phase stability regions | X-ray diffraction | Synthesis optimization |

| Energy Transfer Models | Dopant concentration effects | Quantum efficiency measurements | Performance optimization |

The integration of theoretical predictions with experimental observations has led to the development of comprehensive structure-property relationships for this compound materials. These relationships enable prediction of optical properties based on structural parameters and provide guidance for designing new compositions with tailored characteristics. For example, theoretical calculations have predicted that specific strontium-to-barium substitutions should enhance thermal stability while maintaining high luminescence efficiency, predictions that have been confirmed through systematic experimental studies.

Contemporary theoretical work continues to expand the understanding of this compound behavior through investigation of more complex phenomena. Recent calculations have addressed the effects of surface termination on optical properties, the role of grain boundaries in polycrystalline materials, and the influence of mechanical stress on electronic structure. These advanced theoretical studies provide insight into practical considerations for device applications and contribute to the development of more sophisticated models for material behavior.

The theoretical frameworks developed for this compound have also contributed to broader understanding of phosphor materials and inorganic luminescent compounds. The successful application of combined theoretical and experimental approaches to this system has established methodologies that are now being applied to other phosphor families, demonstrating the broader impact of fundamental research on this compound systems.

Propiedades

Número CAS |

13597-55-2 |

|---|---|

Fórmula molecular |

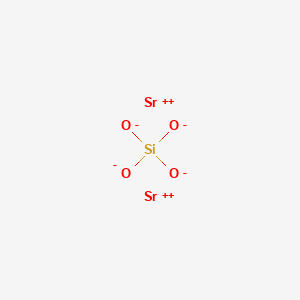

O4SiSr2 |

Peso molecular |

267.3 g/mol |

Nombre IUPAC |

distrontium;silicate |

InChI |

InChI=1S/O4Si.2Sr/c1-5(2,3)4;;/q-4;2*+2 |

Clave InChI |

NHQFXRHTQLQOLM-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[Sr+2].[Sr+2] |

SMILES canónico |

[O-][Si]([O-])([O-])[O-].[Sr+2].[Sr+2] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Calcium Silicate (CaSiO₃)

Calcium silicate (CS) is a key component of mineral trioxide aggregate (MTA), widely used in endodontics for its biocompatibility and ability to stimulate hard tissue formation. Compared to Sr₂SiO₄, CS releases calcium ions, which promote hydroxyapatite formation and osteoblast differentiation.

Key Differences:

Tristrontium Silicate (Sr₃SiO₅)

Tristrontium silicate (Sr₃SiO₅) is another strontium-based silicate used in phosphate cements. In a study comparing Sr₃SiO₅ and Sr₂SiO₄, Sr₃SiO₅ demonstrated higher compressive strength (85 MPa vs. 72 MPa for Sr₂SiO₄ at 1 day) but required higher synthesis temperatures (1475°C for Sr₃SiO₅ vs. 800–1200°C for Sr₂SiO₄) .

Key Differences:

Calcium Strontium Silicate (Ca-Sr Silicate, CSR)

Calcium strontium silicate (CSR) is a hybrid compound combining Ca²⁺ and Sr²⁺ in its structure. Studies indicate that CSR balances the rapid hydration of calcium silicates with the prolonged ion release of strontium, improving both mechanical properties and bioactivity. For example, CSR cements achieve compressive strengths of 65–75 MPa, comparable to Sr₂SiO₄, but with enhanced radiopacity due to strontium’s high atomic number .

Key Differences:

- Composition: CSR integrates Ca and Sr, whereas Sr₂SiO₄ is Sr-exclusive.

Distrontium Cerate (2SrO·CeO₂, S₂Ce)

Distrontium cerate (S₂Ce) shares structural similarities with Sr₂SiO₄ but replaces SiO₄ with CeO₂. S₂Ce exhibits exceptional radiopacity (9.0 mm Al equivalent), three times higher than conventional MTA, making it ideal for dental imaging.

Key Differences:

- Radiopacity: S₂Ce > Sr₂SiO₄ > CS.

- Durability: Sr₂SiO₄ maintains strength over time, while S₂Ce degrades .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Sr₂SiO₄ vs. S₂Ce: While S₂Ce outperforms Sr₂SiO₄ in radiopacity, its declining strength limits long-term use. Sr₂SiO₄ remains preferable for applications requiring durability .

- Sr₂SiO₄ vs. CSR: CSR’s dual ion release offers therapeutic advantages but complicates synthesis. Sr₂SiO₄ provides a simpler, Sr-focused alternative .

- Thermal Stability: The β to α’ phase transition in Sr₂SiO₄ necessitates careful temperature control during processing to avoid structural defects .

Métodos De Preparación

Precursor Preparation and Gel Formation

The sol-gel method for Sr₂SiO₄ synthesis begins with tetraethyl orthosilicate (TEOS) and strontium carbonate (SrCO₃) as primary precursors. As detailed in, 10.4 g of TEOS is hydrolyzed in 50 mL deionized water acidified to pH 3 using 0.1 N HNO₃. After 30 minutes of stirring, 22.4 g SrCO₃ is introduced, forming a strontium-silicate sol under continuous agitation at 90°C for 2 hours. The acidic environment facilitates Sr²⁺ ion release from SrCO₃ while promoting silica network formation through TEOS polycondensation.

Calcination and Phase Development

Dried gels undergo a two-stage calcination process:

-

Primary calcination : 120°C for 2 hours to remove residual solvents

-

High-temperature treatment : 1,400°C for 4 hours in a muffle furnace

XRD analysis confirms the formation of tristrontium silicate (Sr₃SiO₅) as the dominant phase at 1,400°C, with minor Sr₂SiO₄ content. Peak assignments correlate with reference patterns:

-

Sr₃SiO₅: 36.5°, 38.2°, 30.6° (2θ)

-

Sr₂SiO₄: 32.2°–34.4° (2θ)

The extended high-temperature treatment promotes Sr²⁺ diffusion into the silica matrix, though complete conversion to Sr₂SiO₄ requires precise stoichiometric control beyond the reported 1:1 Sr:Si ratio.

Co-Precipitation Method for Industrial-Scale Production

Reaction Stoichiometry and Colloid Formation

Patent CN104445230A discloses a scalable co-precipitation approach using strontium nitrate (Sr(NO₃)₂) and potassium silicate (K₂SiO₃):

| Component | Percentage | Role |

|---|---|---|

| Sr(NO₃)₂ | 45–55% | Strontium source |

| K₂SiO₃ | 45–55% | Silicate precursor |

| HCl (1M) | 1–3% | Reaction accelerator |

The reactants are mixed at 35–45°C with electromagnetic stirring, forming a white Sr₂SiO₄ colloid within 20–25 minutes. Dilute HCl catalyzes Sr²⁺-SiO₃²⁻ complexation while maintaining solution stability.

Low-Temperature Calcination Protocol

Post-washing, the colloid undergoes calcination at 780–820°C for 110–130 minutes—significantly lower than sol-gel requirements. XRD confirms phase-pure Sr₂SiO₄ formation at 800°C, attributed to:

-

Homogeneous precursor mixing at molecular scale

-

Exothermic nitrate decomposition providing localized heating

-

Reduced activation energy through HCl-mediated reaction pathways

Thermogravimetric analysis shows 98.7% Sr₂SiO₄ yield at 800°C versus 89.2% at 780°C, demonstrating the narrow optimal temperature window.

Glass Crystallization Route for High-Purity Phases

Amorphous Precursor Synthesis

The Royal Society of Chemistry methodology employs SrCO₃ and SiO₂ (99.999% purity) in stoichiometric 2:1 Sr:Si ratio. CO₂ laser melting at 1,600°C produces homogeneous glass beads, which are rapidly quenched to preserve amorphous structure. Energy-dispersive X-ray spectroscopy (EDS) verifies composition homogeneity with <0.3% elemental variation across the glass matrix.

Controlled Crystallization Dynamics

Crystallization occurs in two stages:

-

Nucleation : 750°C (Tg) – Glass transition initiates cluster formation

-

Growth : 850–1,050°C – Sr₂SiO₄ crystal growth at 5°C/min heating rate

In situ synchrotron XRD data reveal:

Prolonged heating beyond 1,100°C induces decomposition to SrSiO₃ + SiO₂, necessitating precise thermal control.

Comparative Analysis of Synthesis Methods

Phase Purity and Crystallinity

Table 1: Phase characteristics by synthesis method

| Method | Dominant Phase | Crystallite Size (nm) | Lattice Strain (%) |

|---|---|---|---|

| Sol-gel | Sr₃SiO₅ | 42 ± 3 | 0.18 |

| Co-precipitation | Sr₂SiO₄ | 68 ± 5 | 0.09 |

| Glass crystallization | Sr₂SiO₄ | 152 ± 10 | 0.04 |

The glass crystallization route produces largest crystallites due to slow grain growth kinetics, while co-precipitation achieves target Sr₂SiO₄ phase at lower temperatures.

Economic and Scalability Considerations

-

Sol-gel : High energy costs (1,400°C) limit industrial adoption

-

Co-precipitation : 80% reduced energy input vs sol-gel; suitable for batch production

-

Glass crystallization : Requires specialized laser equipment; ~5g maximum batch size

Patent data estimates production costs at $12.50/kg for co-precipitation versus $48.90/kg for sol-gel synthesis.

Challenges in Phase Stabilization and Characterization

Q & A

Q. How can the PICOT framework (Population, Intervention, Comparison, Outcome, Time) structure hypothesis-driven studies on Sr₂SiO₄?

- Methodological Answer :

- Population: Sr₂SiO₄ samples synthesized via sol-gel vs. solid-state routes.

- Intervention: Doping with rare-earth ions (e.g., Eu³⁺ for luminescence studies).

- Comparison: Undoped Sr₂SiO₄ as control.

- Outcome: Quantify photoluminescence quantum yield.

- Time: Aging effects over 6 months.

This framework ensures clarity and alignment with funding agency priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.